Zelkovamycin is a cyclic octapeptide antibiotic first isolated from the fermentation broth of Streptomyces sp. K96-0670. [] It belongs to the argyrin family of natural products, known for their diverse biological activities. [] Zelkovamycin has gained attention in scientific research due to its unique structural features and biological profile, including antibacterial and potential anticancer properties. [, ]
Initial structural studies led to a structure revision of Zelkovamycin. [] This revision was achieved through a combination of techniques, including:
Studies have indicated that specific structural features are essential for Zelkovamycin's bioactivity. The 4-methoxytryptophan and 2-methyldehydrothreonine residues are crucial for its OXPHOS inhibitory activity. [] Additionally, in Zelkovamycins F and G, the 2-methyl-3-oxobutyrine and sarcosine residues are important for their antibacterial effects. []
Zelkovamycin displays a unique OXPHOS (oxidative phosphorylation) inhibitory activity. [, ] This mechanism distinguishes it from other members of the argyrin family and suggests its potential as a tool for studying and targeting cellular energy production. [, ]
Research indicates that Zelkovamycin might impair mitochondrial function, leading to an "acidifying" effect. [] Further investigation is needed to understand the precise mechanism underlying this effect.
Zelkovamycin exhibits antibacterial activity against various bacteria, including Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2